molecular formula C20H20F3N3O3 B2940990 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380174-15-0

4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2940990
CAS RN: 2380174-15-0
M. Wt: 407.393
InChI Key: AOPRKCIMIAFWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as EF-1502, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has potential applications in scientific research as a tool for studying the role of various receptors in the body. Specifically, 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have high affinity for the 5-HT2B receptor, which is involved in various physiological processes such as cardiovascular function and serotonin release. 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be used to study the effects of 5-HT2B receptor activation on these processes.

Mechanism of Action

4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one acts as a selective agonist for the 5-HT2B receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one activates downstream signaling pathways that lead to various physiological effects.
Biochemical and Physiological Effects:
4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have various biochemical and physiological effects, including the stimulation of serotonin release, the induction of smooth muscle contraction, and the modulation of cardiovascular function. These effects are mediated through the activation of the 5-HT2B receptor.

Advantages and Limitations for Lab Experiments

4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several advantages as a research tool, including its high affinity and selectivity for the 5-HT2B receptor, which allows for specific targeting of this receptor in experiments. However, one limitation of 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is its potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the role of the 5-HT2B receptor in various disease states, such as cardiovascular disease and pulmonary hypertension. Another area of interest is the development of more selective and potent agonists for the 5-HT2B receptor, which can be used as research tools and potential therapeutics. Additionally, further studies are needed to better understand the potential off-target effects of 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one and how they may impact data interpretation in experiments.

Synthesis Methods

4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-ethoxybenzoyl chloride with 2-(trifluoromethyl)pyridine-4-amine to produce 4-ethoxyphenyl 2-(trifluoromethyl)pyridin-4-yl ketone. The second step involves the reaction of this intermediate with piperazine to produce 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one.

properties

IUPAC Name

4-[2-(4-ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-2-29-16-5-3-14(4-6-16)11-18(27)25-9-10-26(19(28)13-25)15-7-8-24-17(12-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPRKCIMIAFWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

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